8-Quinolinecarboxamide, 5,6,7,8-tetrahydro-N,3-dimethyl-
Description
N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is a heterocyclic compound with the molecular formula C12H16N2O. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Properties
CAS No. |
53400-70-7 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N,3-dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-8-6-9-4-3-5-10(12(15)13-2)11(9)14-7-8/h6-7,10H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
NRVZITOHJZCQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CCC2)C(=O)NC)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxamide typically involves the reaction of 3,4-dihydroquinoline derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include catalytic hydrogenation, alkylation, and amidation reactions, often carried out under inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A structurally similar compound with different functional groups.
6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Another related compound with a similar core structure but different substituents.
Uniqueness
N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
8-Quinolinecarboxamide, 5,6,7,8-tetrahydro-N,3-dimethyl- (CAS Number: 53400-70-7), is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.268 g/mol
- Structure : The compound features a quinoline ring system with a carboxamide functional group and a tetrahydro configuration.
The biological activity of 8-quinolinecarboxamide derivatives often involves interactions with various biological targets. Notably, quinoline derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and to modulate pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance:
- A study evaluated the efficacy of various quinoline derivatives against mycobacterial species, revealing that certain compounds showed higher activity than standard treatments like isoniazid and pyrazinamide .
- Specifically, derivatives containing the quinoline scaffold have been noted for their potential as antibacterial and antifungal agents .
Anticancer Potential
8-Quinolinecarboxamide has been explored for its anticancer effects:
- In vitro studies demonstrated that several quinoline derivatives displayed cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A498 (renal cancer) .
- The structure-activity relationship (SAR) analysis highlighted that modifications on the quinoline ring could enhance cytotoxic effects and selectivity towards tumor cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is significant:
- Compounds derived from quinoline have been shown to inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), indicating their role in modulating inflammatory responses .
- The inhibition of COX enzymes further supports their use in treating inflammatory diseases .
Case Studies
- In Vitro Anticancer Study :
- Antimycobacterial Activity :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
